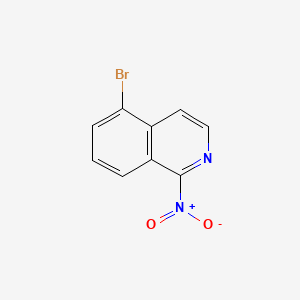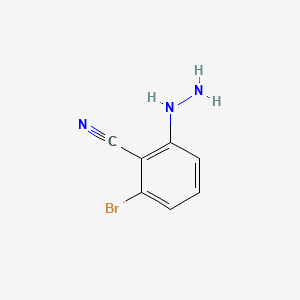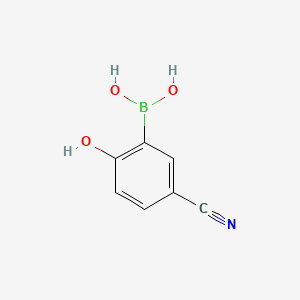
5-シアノ-2-ヒドロキシフェニルボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyano-2-hydroxyphenylboronic acid is a chemical compound with the molecular weight of 162.94 . It is also known by its IUPAC name, 5-cyano-2-hydroxyphenylboronic acid .
Molecular Structure Analysis
The molecular structure of 5-Cyano-2-hydroxyphenylboronic acid can be represented by the InChI code1S/C7H6BNO3/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,10-12H . Chemical Reactions Analysis
Boronic acids, including 5-Cyano-2-hydroxyphenylboronic acid, are versatile in chemical reactions. They can be used in several synthetic reactions, including metal-catalyzed processes like the Suzuki–Miyaura reaction . The pinacol boronic ester group (Bpin) is synthetically versatile and is generally thought of as a bulky moiety .Physical And Chemical Properties Analysis
5-Cyano-2-hydroxyphenylboronic acid has a molecular weight of 162.94 . It is recommended to be stored in a refrigerated environment .科学的研究の応用
有機合成
5-シアノ-2-ヒドロキシフェニルボロン酸は、有機合成における貴重なビルディングブロックです . これは、十分に開発されていない、ピナコールボロン酸エステルのプロト脱ボロン化に使用されます . このプロセスは、マテソン–CH2–ホモロゲーションと組み合わされ、アルケンの形式的なアンチマルコフニコフ型水素化メチル化を可能にします .
インドロ縮環複素環系阻害剤の合成
この化合物は、C型肝炎のポリメラーゼ酵素のインドロ縮環複素環系阻害剤の合成に関与しています . これは、C型肝炎の治療薬の開発に貢献する重要な応用です。
π相互作用と電子構造の研究
5-シアノ-2-ヒドロキシフェニルボロン酸は、サブフタロシアニン-ボレート架橋フェロセン-フラーレン複合体のπ相互作用、電子構造、および過渡的なUV吸収の研究に使用されます . これらの研究は、これらの複雑な分子の特性と挙動を理解するために不可欠です。
サブフタロシアニンおよび縮環ニコチン誘導体の合成
この化合物は、サブフタロシアニンおよび縮環ニコチン誘導体の合成に使用されます . これらの誘導体は、医薬品化学や材料科学など、さまざまな分野で潜在的な応用があります。
プロト脱ボロン化
5-シアノ-2-ヒドロキシフェニルボロン酸は、活性化されていないアルキルボロン酸エステル、特に1級アルキルボロン酸エステルのプロト脱ボロン化に使用されます . このプロセスはあまり研究されておらず、さまざまな有機化合物の合成に潜在的な応用があります。
δ-®-コニセインおよびインドリジジン209Bの形式的全合成
5-シアノ-2-ヒドロキシフェニルボロン酸を用いたプロト脱ボロン化プロセスは、δ-®-コニセインおよびインドリジジン209Bの形式的全合成に使用されました . これらは、医薬品化学に潜在的な応用がある、複雑な有機化合物です。
Safety and Hazards
将来の方向性
The future directions of research involving 5-Cyano-2-hydroxyphenylboronic acid could involve further exploration of its properties and potential applications. The planarity of the oxygen-boron-oxygen motif in boronic acids, which plays an important role in minimizing steric interactions, is of particular interest .
作用機序
Target of Action
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
5-Cyano-2-hydroxyphenylboronic acid, like other boronic acids, is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst . The electrophilic group undergoes oxidative addition with palladium, forming a new Pd–C bond. The nucleophilic group, which is the boronic acid, undergoes transmetalation, transferring from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving 5-Cyano-2-hydroxyphenylboronic acid . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, contributing to the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s important to note that the stability of boronic acids and their esters can be influenced by environmental conditions such as ph . For instance, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH .
Result of Action
The molecular and cellular effects of 5-Cyano-2-hydroxyphenylboronic acid’s action are largely dependent on the specific biochemical pathways and reactions it is involved in. In the context of Suzuki–Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Cyano-2-hydroxyphenylboronic acid. For instance, the pH of the environment can affect the rate of hydrolysis of boronic esters . Therefore, when considering these compounds for pharmacological purposes, careful attention must be paid to the conditions under which they are used .
生化学分析
Biochemical Properties
5-Cyano-2-hydroxyphenylboronic acid is a valuable building block in organic synthesis . It is involved in the Suzuki-Miyaura coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The boron moiety in 5-Cyano-2-hydroxyphenylboronic acid can be converted into a broad range of functional groups .
Molecular Mechanism
The molecular mechanism of 5-Cyano-2-hydroxyphenylboronic acid involves its role in the Suzuki-Miyaura coupling reaction . In this reaction, the boron moiety in 5-Cyano-2-hydroxyphenylboronic acid is transferred to palladium during the transmetalation process .
Temporal Effects in Laboratory Settings
It is known that boronic esters, such as 5-Cyano-2-hydroxyphenylboronic acid, are generally stable and easy to purify .
Metabolic Pathways
Boronic acids and their derivatives are known to participate in various metabolic processes .
特性
IUPAC Name |
(5-cyano-2-hydroxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO3/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,10-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWBHAJKEPWEBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C#N)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681885 |
Source


|
| Record name | (5-Cyano-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256355-57-3 |
Source


|
| Record name | B-(5-Cyano-2-hydroxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Cyano-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



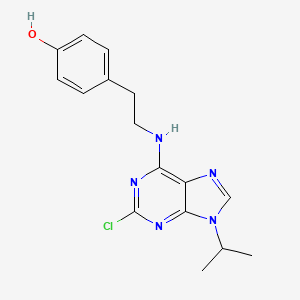
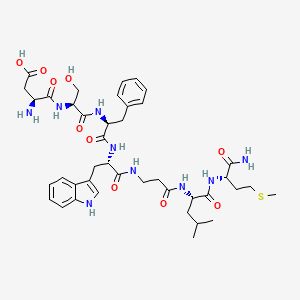
![2,6-Bis(trimethylstannyl)-4,8-bis[(2-n-octyldodecyl)oxy]benzo[1,2-b:4,5-b']dithiophene](/img/structure/B595911.png)
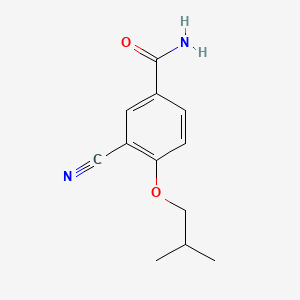
![Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B595916.png)
![Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B595917.png)

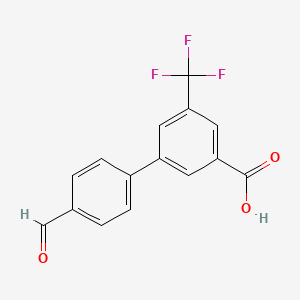
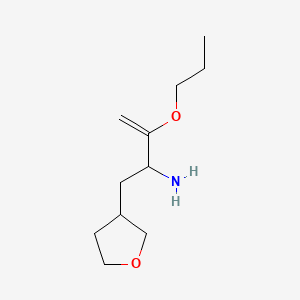
![4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione](/img/structure/B595924.png)
